2,5-Dimethyl-3-nitrofuran is a heterocyclic organic compound classified within the nitrofuran family. Characterized by its furan ring structure, this compound has two methyl groups at positions 2 and 5, and a nitro group at position 3. Nitrofurans are notable for their broad-spectrum antibacterial properties and have been utilized in various medicinal applications, particularly as antimicrobial agents in both human and veterinary medicine .
The compound can be synthesized from 2,5-dimethylfuran through nitration processes. Its chemical formula is with a molecular weight of approximately 141.12 g/mol. The compound's CAS Registry Number is 61759-73-7, which is used for identification in chemical databases.
The synthesis of 2,5-dimethyl-3-nitrofuran primarily involves the nitration of 2,5-dimethylfuran. This process typically utilizes a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid as a catalyst. The reaction conditions are optimized for high yield and purity.
This method allows for efficient production suitable for both laboratory and industrial scales.
The molecular structure of 2,5-dimethyl-3-nitrofuran features a furan ring with specific substituents:
2,5-Dimethyl-3-nitrofuran can undergo several types of chemical reactions:
The mechanism of action of 2,5-dimethyl-3-nitrofuran primarily relates to its antibacterial properties. Nitrofurans are believed to exert their effects by:
Property | Value |
---|---|
Molecular Weight | 141.12 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
The compound exhibits typical characteristics associated with nitro compounds:
These properties influence its handling and storage requirements in laboratory settings.
2,5-Dimethyl-3-nitrofuran has several applications:
Electrophilic aromatic substitution (SEAr) is the primary route for introducing nitro groups at the C3 position of 2,5-dimethylfuran (DMF). The electron-rich furan ring necessitates moderated nitration conditions to prevent oxidative degradation or over-nitration. Mixed acid systems (HNO₃/H₂SO₄) enable controlled mononitration at low temperatures (0–5°C), exploiting the furan ring’s inherent regioselectivity. Under these conditions, the methyl groups at C2 and C5 direct electrophiles to the C3 position due to steric and electronic effects, typically yielding 70–85% of the target isomer [1] [9].
Alternative methodologies include acetyl nitrate (AcONO₂) in acetic anhydride, which minimizes ring opening—a common side reaction in strong acids. This system operates at −20°C and achieves comparable regioselectivity but requires careful pH adjustment during workup to isolate the product. Recent studies show ionic liquids like [BMIM][OTf] enhance selectivity (up to 92%) by stabilizing the nitronium ion ([NO₂]⁺) and suppressing di-nitration [9].
Table 1: Nitration Methods for 2,5-Dimethyl-3-nitrofuran
Nitrating Agent | Solvent/Additive | Temperature (°C) | Yield (%) | Regioselectivity (C3:Others) |
---|---|---|---|---|
HNO₃/H₂SO₄ (1:3) | CH₂Cl₂ | 0–5 | 78 | 90:10 |
AcONO₂ | Ac₂O | −20 | 82 | 93:7 |
HNO₃ | [BMIM][OTf] | 10 | 88 | 95:5 |
N₂O₅ | ClCH₂CH₂Cl | 25 | 65 | 85:15 |
Solid acid catalysts address the corrosion and waste disposal issues of traditional mixed acids. Zeolites (H-Beta, H-Y) with controlled pore diameters (5–7 Å) facilitate shape-selective nitration by restricting transition-state geometries. H-Beta zeolite achieves 84% yield using 65% nitric acid at 50°C, with catalyst recyclability (>5 cycles) and negligible furan ring degradation [1] [3]. Metal oxides like tungstated zirconia (WOₓ/ZrO₂) function as strong Brønsted acids under mild conditions, yielding 80% product with 10:1 substrate-to-catalyst ratios [8].
For in situ nitro group generation, bifunctional catalysts integrate oxidation and nitration. For example, Pt/K₃PW₁₂O₄₀ catalyzes the reduction-oxidative nitration sequence when using alkyl nitrites as nitro sources, though this remains experimental for furans. Computational studies confirm that electron-withdrawing groups (e.g., −NO₂) at C3 increase dienophilic character in Diels-Alder reactions—a valuable trait for downstream functionalization [2] [8].
Table 2: Catalytic Performance in Nitration of DMF
Catalyst | Nitrating Agent | Reaction Time (h) | Yield (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
H-Beta Zeolite | 65% HNO₃ | 4 | 84 | 21 |
WOₓ/ZrO₂ | HNO₃ (aq.) | 3 | 80 | 27 |
Montmorillonite K10 | AcONO₂ | 6 | 75 | 12 |
None (Mixed Acid) | HNO₃/H₂SO₄ | 1 | 78 | - |
Scaling 2,5-dimethyl-3-nitrofuran synthesis faces three core hurdles: thermal instability, waste streams, and regioisomer separation. The compound decomposes above 120°C, limiting high-temperature processes. Continuous-flow reactors mitigate this by enabling rapid heat dissipation and shorter residence times (<2 minutes), improving yields to 90% compared to batch reactors (75%) [3]. Waste management is critical; mixed acid nitration generates 8–10 kg of acidic waste per kg product. Neutralization with Ca(OH)₂ produces gypsum (CaSO₄), but sulfate residues compromise product purity. Non-aqueous systems (e.g., Ac₂O/AcONO₂) reduce wastewater by 60%, though solvent recovery costs increase operational expenses [1] [9].
Separation of 3-nitro from 2-nitro and 2,5-dinitro isomers relies on extractive crystallization or chromatographic methods. Supercritical CO₂ extraction selectively isolates the 3-nitro isomer at 100 bar and 40°C, achieving >98% purity. Economic analyses indicate that DMF feedstock dominates costs (47%), necessitating biomass-derived DMF from 5-hydroxymethylfurfural (HMF). Integrated biorefineries using cellulose-to-HMF processes could cut raw material expenses by 30% [3]. Response Surface Methodology (RSM) optimizes multi-variable processes; for example, a Box-Behnken design maximizes yield by modulating HNO₃ concentration (65–75%), temperature (0–15°C), and catalyst loading (5–15 wt%), reducing reagent waste by 25% [8].
Table 3: Industrial Production Challenges and Mitigation Strategies
Challenge | Impact | Solution | Cost/Outcome |
---|---|---|---|
Thermal decomposition | Degradation above 120°C; yield loss | Continuous-flow microreactors | Yield ↑15%; purity 95% |
Acidic waste (H₂SO₄/HNO₃) | 8–10 kg waste/kg product | Ac₂O/AcONO₂ non-aqueous nitration | Waste ↓60%; solvent recovery ↑$0.2M/y |
Regioisomer separation | ~88% pure product in batch mode | Supercritical CO₂ extraction | Purity >98%; throughput 50 kg/h |
High-cost DMF feedstock | 47% of total production cost | Biomass-derived DMF from cellulose | Raw material cost ↓30% |
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